REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].Cl[C:6]1[S:7][C:8]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:9]([C:11]([F:14])([F:13])[F:12])[N:10]=1>C(#N)C>[CH3:2][CH:1]([NH:4][C:6]1[S:7][C:8]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:9]([C:11]([F:13])([F:12])[F:14])[N:10]=1)[CH3:3]
|
Name
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|
Quantity
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2.28 g
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Type
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reactant
|
Smiles
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C(C)(C)N
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared
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Type
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TEMPERATURE
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Details
|
4,199,506), was heated
|
Type
|
TEMPERATURE
|
Details
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at reflux for 16 hours
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
The product was separated
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Type
|
CUSTOM
|
Details
|
recrystallized in hexane
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)NC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |